molecular formula C14H12N4O2S B2529042 N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203032-05-6

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2529042
CAS No.: 1203032-05-6
M. Wt: 300.34
InChI Key: NCNOFKRHSWCVHE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a potent and synthetically accessible small-molecule inhibitor that selectively targets key oncogenic kinases, primarily Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its core research value lies in the investigation of JAK-STAT signaling pathways and their role in hematological malignancies and myeloproliferative neoplasms. Studies have demonstrated its efficacy in inducing apoptosis and suppressing proliferation in JAK2-dependent cell lines, such as HEL cells . Furthermore, its inhibitory action against FLT3, including the constitutively active FLT3-ITD mutant, positions it as a critical tool for probing the pathogenesis of acute myeloid leukemia (AML) and for evaluating combination treatment strategies. The compound exhibits a unique binding mode, interacting with the hinge region of the kinase domain, which contributes to its selectivity profile . Researchers utilize this compound to dissect the complex signaling networks in cancer biology, to study mechanisms of drug resistance, and as a lead scaffold for the development of novel targeted therapeutics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-6-13(20)18(8-15-9)7-12(19)17-14-16-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNOFKRHSWCVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with α-Haloacetamides

The benzothiazole nucleus is constructed via cyclocondensation between 2-aminothiophenol and α-haloacetamide precursors. Chloroacetyl chloride reacts with 2-aminothiophenol in tetrahydrofuran (THF) at 0–5°C, followed by intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C). This method yields N-(benzo[d]thiazol-2-yl)acetamide with 85–92% purity, though competing N-acylation at the amine necessitates careful stoichiometric control.

Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives

For substituted benzothiazoles, Pd(0)-catalyzed Suzuki-Miyaura coupling proves superior. Brominated N-(benzo[d]thiazol-2-yl)acetamide intermediates undergo cross-coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. Yields range from 68% (electron-deficient aryls) to 82% (electron-rich aryls), with >95% regioselectivity confirmed via HPLC.

Pyrimidinone Ring Construction and Functionalization

Biginelli Cyclocondensation for 4-Methyl-6-Oxopyrimidin-1(6H)-yl Scaffold

The 4-methyl-6-oxopyrimidin-1(6H)-yl moiety is synthesized via modified Biginelli reaction:

  • Ethyl acetoacetate (1.2 eq), urea (1.5 eq), and 4-methylbenzaldehyde (1 eq) react in ethanol with HCl catalysis (0.5 eq) under reflux (12 h).
  • Post-reaction neutralization with NaHCO₃ yields crude dihydropyrimidinone, oxidized to pyrimidinone using MnO₂ in CHCl₃ (65–73% yield).

Microwave-Assisted Optimization

Microwave irradiation (250 W, 120°C, 30 min) accelerates cyclization, achieving 89% yield with 99% purity (vs. 73% conventional). Reduced reaction times minimize decomposition pathways, as evidenced by TLC and ¹H-NMR.

Convergent Coupling Strategies

Nucleophilic Substitution at Acetamide Methylene

The critical C–N bond between acetamide and pyrimidinone is forged via SN2 displacement:

  • N-(Benzo[d]thiazol-2-yl)-2-bromoacetamide (1 eq) reacts with 4-methyl-6-oxopyrimidin-1(6H)-yl sodium salt (1.2 eq) in anhydrous DMF at 60°C.
  • K₂CO₃ (2 eq) scavenges HBr, driving the reaction to 78% conversion in 8 h.

Table 1: Solvent Optimization for Coupling Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 92
DMSO 46.7 65 88
Acetonitrile 37.5 42 79

Transition Metal-Mediated Cross-Coupling

Alternative routes employ CuI (10 mol%) and N,N′-dimethylethylenediamine (DMEDA) in toluene at 110°C, enabling Ullmann-type coupling between bromoacetamide and pyrimidinone. Though yields plateau at 71%, this method avoids strong bases, preserving acid-sensitive functionalities.

Reaction Condition Optimization and Scalability

Temperature and Catalytic Effects

Elevating temperatures from 60°C to 80°C in DMF improves yields to 84% but risks acetamide hydrolysis (5–8% degradation). Pd(OAc)₂ (2 mol%) with Xantphos ligand suppresses homo-coupling byproducts, enhancing selectivity to 97%.

Green Chemistry Approaches

Mechanochemical grinding (ball mill, 30 Hz, 2 h) of solid reactants with K₂CO₃ achieves 76% yield without solvent. This method reduces E-factor by 83% compared to traditional routes.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H-NMR (DMSO-d₆): δ 2.31 (s, 3H, CH₃), 4.87 (s, 2H, CH₂), 7.45–8.02 (m, 4H, benzothiazole), 8.41 (s, 1H, pyrimidinone C5-H).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1247 cm⁻¹ (C–S).

Chromatographic Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min) shows ≥99% purity with tR = 6.72 min. MS (ESI+): m/z 343.1 [M+H]⁺.

Challenges and Industrial Scalability Considerations

  • Byproduct Formation : Competing N-alkylation at pyrimidinone N3 occurs if stoichiometry exceeds 1:1.2 (acetamide:pyrimidinone).
  • Solvent Recovery : DMF distillation post-reaction achieves 92% recovery, critical for cost-effective scale-up.
  • Crystallization Optimization : Ethyl acetate/hexane (3:7) recrystallization gives 89% recovery with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and its derivatives in anticancer applications. The compound exhibits promising activity against various cancer cell lines, including breast and colon cancer.

Case Study: Anticancer Screening

A study conducted on derivatives of thiazole compounds demonstrated their efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The derivatives showed significant cytotoxic effects, suggesting that modifications to the thiazole structure can enhance anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents to combat resistant strains.

Case Study: Antimicrobial Evaluation

Research into related thiazole derivatives indicated substantial antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds were tested using turbidimetric methods, revealing that certain derivatives exhibited promising antimicrobial effects .

Acetylcholinesterase Inhibition

Recent findings suggest that compounds similar to this compound may serve as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease.

Case Study: Alzheimer’s Disease

A study focused on 4-(benzo[d]thiazole-2-yl) phenols demonstrated strong inhibitory activity against acetylcholinesterase, with one compound showing an IC50 value of 2.7 µM. This indicates a potential therapeutic application for Alzheimer's disease treatment through the modulation of acetylcholine levels .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and biological activity.

Key Synthetic Pathways

The synthesis typically involves:

  • Formation of the thiazole ring.
  • Introduction of the pyrimidine moiety.
  • Acetylation to form the final acetamide product.

These synthetic strategies can be adjusted based on desired biological activity, emphasizing the importance of structure-activity relationships in drug design .

Future Directions and Research Opportunities

The promising biological activities of this compound open avenues for further research:

  • In Vivo Studies : To validate the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : To understand the action mechanisms behind its anticancer and antimicrobial properties.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Variation vs. Target Compound Biological Activity Reference
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Isoquinoline replaces pyrimidinone Potent MAO-B and BChE inhibition (IC₅₀: 0.028–0.15 µM); neuroprotective potential
2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-CF₃-benzothiazol-2-yl)acetamide (Compound 20) 4-Methoxybenzyl and CF₃ substituents; thioether linkage CK1 kinase inhibition (IC₅₀: 0.9 µM)
N-(6-Nitrobenzothiazol-2-yl)-2-(5-cyano-4-methoxy-6-oxopyrimidin-2-ylthio)acetamide (8c) Cyano and nitro substituents VEGFR-2 inhibition (IC₅₀: 12 nM); antitumor activity
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide Purine-dione replaces pyrimidinone; methoxy substituent Not explicitly reported; likely kinase or enzyme modulation
2-(5-Cyano-6-oxo-4-arylpyrimidin-2-ylthio)-N-benzothiazol-2-yl-acetamide (4a-n) Thioether linkage; aryl and cyano substituents Broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL)

Key Differences in Pharmacological Profiles

(a) Neuroprotective Agents

The target compound’s structural analogue, (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, demonstrates dual inhibition of MAO-B and BChE, critical targets in Alzheimer’s and Parkinson’s diseases. Its IC₅₀ values (0.028 µM for MAO-B) surpass those of safinamide, a clinical MAO-B inhibitor . In contrast, the pyrimidinone-containing target compound may exhibit reduced neuroactivity due to the absence of the isoquinoline moiety, which enhances π-π stacking with enzyme active sites .

(b) Anticancer Agents

Compound 8c () shows high potency against VEGFR-2 (IC₅₀: 12 nM), attributed to its electron-withdrawing nitro and cyano groups, which stabilize interactions with the kinase’s ATP-binding pocket.

(c) Antimicrobial Agents

Derivatives with thioether linkages (e.g., 4a-n in ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4 µg/mL for S. aureus). The pyrimidinone’s 6-oxo group enhances solubility and membrane penetration, while the target compound’s 4-methyl group may sterically hinder interactions with bacterial targets .

Physicochemical and Drug-Likeness Comparisons

Table 2: Drug-Likeness Parameters

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski Violations
N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (Target) ~318 g/mol 2.1 2 6 0
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide ~375 g/mol 3.5 1 4 0
2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-CF₃-benzothiazol-2-yl)acetamide (20) ~480 g/mol 4.2 2 7 1 (MW > 500)
2-(5-Cyano-6-oxo-4-arylpyrimidin-2-ylthio)-N-benzothiazol-2-yl-acetamide (4a-n) ~380–420 g/mol 2.8–3.5 2 8–10 0–1

The target compound adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability. However, analogues with higher logP (e.g., Compound 20) may face solubility challenges despite enhanced target binding .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with a pyrimidine derivative. This structural combination is known to enhance pharmacological potential, making it a candidate for various therapeutic applications.

Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a potential anticancer agent. Molecular docking studies have demonstrated that this compound effectively binds to CDK enzymes, inhibiting their activity and leading to significant biological effects in cancer models .

Anticancer Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the inhibitory effects of this compound on specific kinases, suggesting its potential as a starting point for developing more selective kinase inhibitors. The synthesized derivatives exhibited moderate inhibitory activity against certain cancer cell lines, indicating promising anticancer properties .

Antibacterial and Antifungal Properties

In addition to its anticancer activities, derivatives of benzothiazole, including this compound, have been reported to possess antibacterial and antifungal properties. For instance, research has shown that similar compounds exhibit moderate inhibitory effects on the growth of bacteria such as Staphylococcus aureus and various fungi .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory potential of compounds related to this compound. These compounds have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some derivatives demonstrated significant anti-inflammatory effects, positioning them as candidates for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

StudyFindings
Bioorganic & Medicinal Chemistry Letters (2013)Moderate inhibitory activity against specific kinases; potential for further development as kinase inhibitors .
Synthesis and Biological Evaluation (2010)Significant cytotoxicity against A549 and MCF7-MDR cancer cell lines; moderate antibacterial activity against Staphylococcus aureus .
Molecular Docking Studies (2020)Effective binding to CDK enzymes; indicated reduced cell proliferation in cancer models .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the benzothiazole and pyrimidine cores. Key steps include:
  • Acylation : Reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride to introduce the acetamide linker .
  • Cyclization : Building the pyrimidinone ring via condensation of thiourea derivatives with β-keto esters under reflux in ethanol .
  • Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance yields. Temperature control (70–80°C) and reaction time (8–12 hours) are critical to avoid side products .
    Table 1 : Synthetic Optimization Parameters
StepSolventCatalystTemperatureYield Range
AcylationAcetonitrileTriethylamine80°C75–85%
CyclizationEthanolNoneReflux60–70%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the benzothiazole NH proton (δ 12.5–13.0 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 343) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What in vitro biological assays evaluate its antimicrobial or anticancer potential?

  • Methodological Answer :
  • Antifungal Assays : Disk diffusion or microdilution methods against C. albicans and A. niger; IC50 values are calculated using serial dilutions (e.g., 25–100 µg/mL) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .

Advanced Research Questions

Q. How do structural modifications influence bioactivity, and what structure-activity relationship (SAR) principles apply?

  • Methodological Answer : Substituents on the benzothiazole and pyrimidine rings significantly modulate activity:
  • Electron-Withdrawing Groups (e.g., NO₂) : Reduce antifungal activity due to decreased electron density (e.g., nitro derivatives show 30% lower inhibition than parent compounds) .
  • Hydrophobic Groups (e.g., p-tolyl) : Enhance anticancer activity by improving membrane permeability .
    Table 2 : SAR Comparison of Analogues
SubstituentBiological ActivityKey Effect
p-Tolyl (pyrimidine)Anticancer (EC50 = 8 µM)Increased lipophilicity
6-Nitro (benzothiazole)Antifungal (IC50 = 50 µg/mL)Reduced target binding

Q. What computational methods study its interactions with enzymes like MAO-B or BChE?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in MAO-B (PDB: 2V5Z). Key interactions include hydrogen bonding with the pyrimidinone carbonyl and π-π stacking with the benzothiazole ring .
  • MD Simulations : GROMACS for stability analysis (50 ns trajectories) to evaluate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How can contradictions in bioactivity data (e.g., substituent effects) be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC50/EC50 values across multiple replicates to rule out assay variability .
  • Structural Elucidation : X-ray crystallography or DFT calculations to confirm substituent orientation and electronic effects .

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